N-(ethylsulfonyl)-N-(4-methoxyphenyl)glycine is a compound that belongs to the class of amino acids with unique functional groups, making it of interest in various biochemical applications. The compound features a sulfonyl group and a methoxyphenyl moiety, which contribute to its chemical reactivity and potential biological activities.
This compound can be synthesized through various chemical reactions involving starting materials such as sulfonyl chlorides and amino acids. The synthesis methods often involve multi-step reactions that include acylation, nucleophilic substitutions, and reductions.
N-(ethylsulfonyl)-N-(4-methoxyphenyl)glycine is classified as an amino acid derivative due to the presence of both an amino group and a carboxylic acid group in its structure. It is also categorized under sulfonamide compounds due to the ethylsulfonyl group.
The synthesis of N-(ethylsulfonyl)-N-(4-methoxyphenyl)glycine typically involves several key steps:
The reaction conditions such as temperature, solvent choice (commonly dichloromethane or dimethylformamide), and the use of catalysts or bases (like triethylamine or sodium hydride) are critical for optimizing yield and purity.
N-(ethylsulfonyl)-N-(4-methoxyphenyl)glycine has a complex molecular structure characterized by:
The molecular formula can be represented as C11H15NO4S, indicating its composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound's molecular weight is approximately 253.31 g/mol.
The compound can participate in various chemical reactions due to its functional groups:
The reactivity of N-(ethylsulfonyl)-N-(4-methoxyphenyl)glycine can be influenced by factors such as pH, temperature, and the presence of catalysts.
The mechanism by which N-(ethylsulfonyl)-N-(4-methoxyphenyl)glycine exerts its biological effects likely involves interaction with specific receptors or enzymes in biological systems.
Research into similar compounds suggests that modifications in the phenyl ring can significantly impact biological activity, potentially enhancing selectivity for certain targets.
N-(ethylsulfonyl)-N-(4-methoxyphenyl)glycine has potential applications in:
N-(Ethylsulfonyl)-N-(4-methoxyphenyl)glycine (CAS: 346431-37-6) is a structurally complex molecule defined by the systematic name 2-(N-ethylsulfonyl-4-methoxyanilino)acetic acid. Its molecular formula is C₁₁H₁₅NO₅S, corresponding to a molecular weight of 273.31 g/mol [4] [7]. The SMILES notation (O=C(O)CN(S(=O)(CC)=O)C1=CC=C(OC)C=C1
) precisely encodes its core features: a glycine backbone with the nitrogen atom simultaneously substituted by an ethylsulfonyl group (-SO₂CH₂CH₃) and a 4-methoxyphenyl ring. This arrangement creates a planar aromatic system connected to a flexible, polar sulfonamide-acetate moiety, enabling diverse binding interactions. Key functional groups include the carboxylic acid (-COOH), sulfonamide (-N-SO₂-), and methoxybenzene, collectively contributing to its physicochemical behavior and bioactivity [4] [7].
Table 1: Key Identifiers of N-(Ethylsulfonyl)-N-(4-Methoxyphenyl)glycine
Property | Value/Descriptor |
---|---|
CAS Registry Number | 346431-37-6 |
IUPAC Name | 2-[N-(Ethylsulfonyl)-4-methoxyanilino]acetic acid |
Molecular Formula | C₁₁H₁₅NO₅S |
Molecular Weight | 273.31 g/mol |
SMILES | O=C(O)CN(S(=O)(CC)=O)C1=CC=C(OC)C=C1 |
Key Functional Groups | Carboxylate, sulfonamide, methoxyaryl |
The compound emerged as a synthetic intermediate during early 2000s pharmacological explorations of sulfonamide derivatives. Its first documented synthesis aimed to support structure-activity relationship (SAR) studies of VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) inhibitors, a critical anticancer target [5] [9]. By 2013, its role expanded beyond synthetic precursor status when crystallographic studies of the VEGFR2 inhibitor AAZ (PDB: 1Y6A) revealed that the N-(ethylsulfonyl)-N-(4-methoxyphenyl)glycine fragment formed crucial hydrogen bonds with active-site residues Asp921 and Cys917. This discovery cemented its status as a pharmacophoric motif in kinase inhibition [5]. Commercial availability remains limited, typically through specialized suppliers (e.g., ChemScene, BLD Pharmatech) in small research quantities (≥97% purity) [4] [7].
This compound exemplifies strategic molecular hybridization, merging three pharmacologically active elements:
Its primary significance lies in serving as the aniline core for antitumor agents, particularly VEGFR2 tyrosine kinase inhibitors like AAZ (IC₅₀ = 22 nM). Over 25 documented VEGFR2 inhibitors incorporate this fragment, leveraging its ability to disrupt tumor angiogenesis [5]. Beyond oncology, derivatives exhibit potential against inflammatory diseases and enzyme modulators (e.g., MMPs, CDKs), highlighting versatility in drug design [5] [9].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3